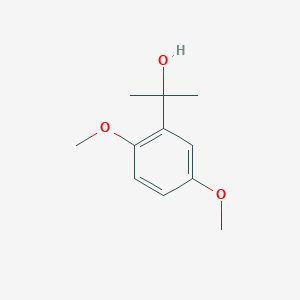

2-(2,5-Dimethoxyphenyl)propan-2-ol

Vue d'ensemble

Description

2-(2,5-Dimethoxyphenyl)propan-2-ol is an organic compound with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol . It is characterized by the presence of a 2,5-dimethoxyphenyl group attached to a propan-2-ol moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(2,5-Dimethoxyphenyl)propan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of methyl 2,5-dimethoxybenzoate with methylmagnesium chloride . The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often employing automated systems for precise control of reaction parameters.

Analyse Des Réactions Chimiques

Reduction Reactions

The tertiary alcohol group can undergo reduction under specific conditions. A notable study involving a structurally analogous compound (1-(2',5'-dimethoxyphenyl)propan-2-hydroxylamine) demonstrated the following pathway :

| Reaction | Conditions | Yield | Product |

|---|---|---|---|

| Reduction of nitroalkene precursor | LiAlH₄ in propan-2-ol, acid-base workup (HCl/NaOH), crystallization in ether | 29.9% | Hydroxylamine derivative (brown crystalline solid) |

Key findings:

-

LiAlH₄ effectively reduced the nitro group to a hydroxylamine functionality.

-

Acid-base extraction and crystallization were critical for isolating the product.

Oxidation Reactions

While direct oxidation data for 2-(2,5-dimethoxyphenyl)propan-2-ol is limited, analogous tertiary alcohols are typically oxidized to ketones under strong conditions (e.g., CrO₃ or KMnO₄ in acidic media). For example:

Hypothetical pathway :

Substitution Reactions

The dimethoxy aromatic ring may participate in electrophilic substitution, though steric hindrance from the methoxy groups could limit reactivity. Potential reactions include:

-

Demethylation : Methoxy groups can be cleaved under strong acidic conditions (e.g., HBr/AcOH) to form diols.

-

Halogenation : Directed ortho-metallation (e.g., using LDA) could enable regioselective halogenation.

Key Research Findings

A case study on a related compound highlighted:

-

Reduction efficiency : LiAlH₄ achieved partial conversion to hydroxylamine (18% yield) alongside other products .

-

Workup optimization : Sequential acid-base extraction improved purity, with final recrystallization yielding a 29.9% isolated product .

Reactivity Influences

-

Steric effects : The bulky tertiary alcohol limits nucleophilic attack at the β-carbon.

-

Electronic effects : Electron-donating methoxy groups activate the aromatic ring toward electrophiles at the para position relative to substituents.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Chemistry :

2-(2,5-Dimethoxyphenyl)propan-2-ol serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of more complex molecules through reactions such as alkylation and acylation. The presence of the hydroxyl group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions.

Synthesis of Specialty Chemicals :

The compound is also employed in the production of specialty chemicals, including fragrances and flavors. Its unique chemical structure allows it to impart specific olfactory properties that are desirable in perfumery and food industries.

Biological Applications

Pharmacological Research :

Research has indicated that this compound exhibits potential biological activities, including antimicrobial and antioxidant properties. Studies have shown that compounds with similar structures can effectively scavenge free radicals, contributing to their antioxidant capabilities .

Therapeutic Potential :

Ongoing investigations are exploring the therapeutic applications of this compound in drug development. Its structural similarity to known pharmacophores suggests potential interactions with biological targets involved in various diseases. For instance, derivatives have been studied for their ability to modulate inflammatory pathways and inhibit pro-inflammatory cytokines like TNF-alpha and IL-6.

Industrial Applications

Manufacturing of Fine Chemicals :

In industrial settings, this compound is used as a precursor for synthesizing fine chemicals. Its versatility allows it to be incorporated into various chemical processes aimed at producing high-value products.

Research and Development :

The compound is frequently utilized in research laboratories for the development of new synthetic methodologies and chemical reactions. Its role as a reagent or catalyst can facilitate the exploration of novel synthetic routes.

Antioxidant Activity Study

A study investigating the antioxidant properties of related compounds demonstrated that the presence of methoxy groups significantly enhances radical scavenging activity. This suggests that this compound may possess similar properties, making it a candidate for further research in oxidative stress-related conditions.

Anti-inflammatory Effects

In a case study focusing on related phenolic compounds, researchers observed a marked reduction in inflammation markers in animal models treated with these compounds. This highlights the potential application of this compound in developing treatments for inflammatory diseases .

Mécanisme D'action

The mechanism by which 2-(2,5-dimethoxyphenyl)propan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(3,5-Dimethoxyphenyl)propan-2-ol: Similar in structure but with different substitution patterns on the phenyl ring.

4-Bromo-2,5-dimethoxyphenethylamine: Contains a similar 2,5-dimethoxyphenyl group but with different functional groups attached.

Uniqueness

2-(2,5-Dimethoxyphenyl)propan-2-ol is unique due to its specific substitution pattern and the presence of the propan-2-ol moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.

Activité Biologique

2-(2,5-Dimethoxyphenyl)propan-2-ol, also known by its CAS number 72667-90-4, is a compound with notable biological activity, particularly in the context of psychoactive effects and potential therapeutic applications. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The compound belongs to a class of substances that exhibit various pharmacological properties. Its structure can be represented as follows:

- Chemical Formula : C11H16O3

- Molecular Weight : 196.25 g/mol

Psychoactive Effects

Research indicates that this compound may exhibit psychoactive properties similar to other compounds in the 2,5-dimethoxyphenyl series. For instance, studies on related compounds such as 2,5-Dimethoxy-4-iodoamphetamine (DOI) suggest that these substances can act as agonists at serotonin receptors, particularly the 5-HT_2A receptor, leading to hallucinogenic effects .

Learning and Memory Enhancement

A patent document highlights the potential of compounds structurally related to this compound in enhancing learning capacities in mammals. This suggests that such compounds could be explored for cognitive enhancement applications .

Case Study: Behavioral Tests in Rodents

In behavioral experiments involving rodents, various dosages of related compounds were administered to assess their effects on avoidance learning. The results indicated that certain derivatives significantly improved avoidance responses compared to control groups. For example:

| Compound | Dose (mg/kg) | Avoidance Response (Mean ± S.E.) |

|---|---|---|

| Saline | -- | 57.7 ± 4.1 |

| BL-5485A | 10 | 89.0 ± 3.3 |

| R-DOM | 1 | 36.1 ± 4.5 |

This data illustrates the potential of these compounds in influencing learning behaviors .

In Vitro Studies

In vitro studies have shown that related compounds can affect neurotransmitter systems and may modulate synaptic plasticity. For instance, DOI has been documented to induce neuroplastic changes such as dendritic spine growth in neuronal cultures . This suggests that this compound might share similar mechanisms.

The biological activity of this compound is likely mediated through:

- Serotonergic Pathways : Agonism at the 5-HT_2A receptor could explain both its psychoactive effects and potential cognitive enhancement properties.

- Calcium Channel Modulation : Similar compounds have been shown to influence calcium dynamics within cells, which is crucial for neurotransmitter release and muscle contraction .

Toxicological Considerations

While many studies focus on the beneficial effects of these compounds, it is essential to consider their safety profiles. Some analogs have demonstrated mutagenic potential in certain assays; thus, further toxicological evaluations are necessary before any therapeutic application can be considered safe for human use .

Propriétés

IUPAC Name |

2-(2,5-dimethoxyphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-11(2,12)9-7-8(13-3)5-6-10(9)14-4/h5-7,12H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSORYLGACCTON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC(=C1)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.